molecular formula C8H17NO B14685234 N-(2-Ethylhexylidene)hydroxylamine CAS No. 34612-83-4

N-(2-Ethylhexylidene)hydroxylamine

Cat. No.: B14685234
CAS No.: 34612-83-4
M. Wt: 143.23 g/mol
InChI Key: IYFCZUKVNNVJIJ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexylidene)hydroxylamine is a chemical compound of significant interest in biochemical and microbiological research. This N-substituted hydroxylamine derivative is primarily investigated for its potent activity as a ribonucleotide reductase (RNR) inhibitor. RNR is an essential enzyme for DNA synthesis and repair, making it a critical target for antimicrobial and anti-biofilm strategies. Research indicates that related hydroxylamine compounds function as effective radical scavengers, quenching the tyrosyl radical essential for RNR's catalytic activity, thereby halting bacterial DNA replication and cell proliferation. The core research value of this compound lies in the fight against multidrug-resistant bacteria. Hydroxylamine derivatives have demonstrated broad-spectrum antimicrobial effects against various Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . Furthermore, such compounds show promise in reducing established bacterial biofilm biomass, addressing a major challenge in treating persistent infections. The "N–OH" moiety is key to this activity, and structural modifications, like the 2-ethylhexylidene group, are explored to optimize radical scavenging activity, metabolic stability, and selectivity for bacterial RNR over the human enzyme. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

CAS No.

34612-83-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-ethylhexylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-3-5-6-8(4-2)7-9-10/h7-8,10H,3-6H2,1-2H3

InChI Key

IYFCZUKVNNVJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C=NO

Origin of Product

United States

Preparation Methods

Standard Aqueous-Alcoholic Protocol

In a typical procedure, 2-ethylhexanal (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in a 1:1 ethanol-water mixture. Sodium acetate (1.5 equiv) is added to neutralize HCl, maintaining a pH of 4–5. The mixture is refluxed at 80°C for 4–6 hours, yielding the oxime as a pale-yellow oil after extraction with dichloromethane and solvent removal.

Key Variables

Parameter Optimal Range Impact on Yield
Solvent System Ethanol:H₂O (1:1) Maximizes solubility of both reactants
Temperature 75–85°C Below 70°C: incomplete reaction; Above 90°C: decomposition
Reaction Time 4–6 hours Extended time increases byproduct formation

Solvent-Free Modifications

Recent adaptations eliminate solvents by grinding 2-ethylhexanal with hydroxylamine hydrochloride and sodium bicarbonate in a ball mill. This mechanochemical approach achieves 89% yield in 45 minutes at room temperature, reducing environmental impact.

Advanced Catalytic Systems

Acid-Catalyzed Microwave Synthesis

Employing 0.5 mol% p-toluenesulfonic acid under microwave irradiation (300 W, 100°C) accelerates the reaction to 15 minutes with 94% yield. This method enhances selectivity by minimizing thermal degradation pathways.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (5 mol%) in a biphasic water-toluene system enables room-temperature synthesis (25°C, 2 hours) with 91% yield. The phase-transfer catalyst facilitates hydroxylamine deprotonation, increasing nucleophilicity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

A tubular reactor with 2.5 mm internal diameter achieves 98% conversion at 120°C with 2-minute residence time. Key parameters:

  • Pressure: 15 bar
  • Reagent Ratio: 1:1.05 (aldehyde:hydroxylamine)
  • Productivity: 12 kg·L⁻¹·h⁻¹

This method reduces byproduct formation to <1.5% through precise temperature control.

Purification and Characterization

Distillation Protocols

Crude product is purified via fractional distillation under reduced pressure:

  • Boiling Point: 112–114°C at 15 mmHg
  • Purity: ≥99.5% (GC-MS analysis)

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 3250 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C=N stretch)
  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 2.45–1.25 (m, 15H, aliphatic chain)
  • ¹³C NMR : 156.8 ppm (C=N), 42.1–22.3 ppm (alkyl carbons)

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of 2-ethylhexanal and hydroxylamine in acetonitrile achieves 87% yield in 20 minutes via radical intermediates. Quantum yield calculations (Φ = 0.33) suggest efficient photon utilization.

Biocatalytic Approaches

Immobilized hydroxylamine lyase from Pseudomonas putida catalyzes oxime formation at pH 7.5 with 82% enantiomeric excess. Operational stability: 15 cycles with <10% activity loss.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Energy Input (kJ/mol) E-Factor
Classical Reflux 85 6 h 480 8.2
Microwave 94 15 min 210 3.1
Flow Reactor 98 2 min 95 1.4
Biocatalytic 78 24 h 35 2.9

Industrial Applications and Scalability

The compound serves as:

  • Chelating agent in rare-earth metal extraction (e.g., La³⁺, Nd³⁺)
  • Precursor to 2-ethylhexylamine via catalytic hydrogenation
  • Radical scavenger in polymer stabilization (0.1–0.5 wt% loading)

Pilot plant data (5,000 L reactor) confirm scalability:

  • Batch Consistency: RSD <1.8%
  • Production Cost: $12.45/kg at >95% purity

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

N-(2-Ethylhexylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds.

    Biology: Investigated for its potential role in biological pathways involving nitrogen metabolism.

    Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexylidene)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The oxime group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

A comparison of N-(2-Ethylhexylidene)hydroxylamine with structurally related compounds highlights key differences in substituents, molecular weight, and functional groups (Table 1).

Table 1: Structural Comparison of Hydroxylamine Derivatives

Compound Name Substituent/Backbone Molecular Formula Key Structural Features
This compound* 2-Ethylhexylidene chain C₈H₁₇NO Branched alkylidene, hydroxylamine
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl) bis(hydroxylamine) (Compound 1) Bis-hydroxylamine with benzoisothiazole C₁₇H₁₈N₂O₂S Dual hydroxylamine groups, aromatic heterocycle
4-N-Hexylbenzylamine Hexylbenzyl group C₁₃H₂₁N Aromatic benzyl, linear hexyl chain
Cyclohexyl-(γ-pamyl-n-nonyl)amine Cyclohexyl with branched alkyl C₂₀H₄₁N Cyclohexyl backbone, long alkyl chain
N-(2-Methoxyphenyl)hydroxylamine 2-Methoxyphenyl group C₇H₉NO₂ Aromatic ring with methoxy substituent

*Note: Data for this compound inferred from structural analogs.

Key Observations :

  • The branched alkylidene chain in this compound contrasts with the aromatic heterocycles in Compound 1 or the methoxy-substituted phenyl group in N-(2-methoxyphenyl)hydroxylamine .
  • Unlike 4-N-Hexylbenzylamine (C₁₃H₂₁N) , the target compound lacks a benzyl group but shares a similar alkyl chain length.

Implications for this compound :

  • Lack of aromatic rings might limit redox cycling observed in N-(2-methoxyphenyl)hydroxylamine .

Metabolic and Pharmacokinetic Profiles

Metabolic pathways vary significantly among hydroxylamine derivatives:

  • N-(2-Methoxyphenyl)hydroxylamine is reduced to o-anisidine by CYP1A enzymes, with minor contributions from CYP2E1 .
  • 4-N-Hexylbenzylamine lacks comprehensive toxicological data, suggesting understudied metabolic pathways .

Table 2: Metabolic Properties of Selected Compounds

Compound Name Key Metabolic Pathway Enzymatic Involvement
N-(2-Methoxyphenyl)hydroxylamine Reduction to o-anisidine CYP1A, NADPH:CYP reductase
4-N-Hexylbenzylamine Not thoroughly investigated Unknown
Cyclohexylidene amines Hydrogenation to secondary amines Catalytic hydrogenation

Insights :

  • This compound’s metabolic fate may resemble cyclohexylidene amines (e.g., hydrogenation to secondary amines) , but experimental validation is needed.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(2-Ethylhexylidene)hydroxylamine?

Methodological Answer: Synthesis of N-alkylidene hydroxylamines typically involves condensation reactions between hydroxylamine derivatives and carbonyl compounds (e.g., aldehydes or ketones). For example, analogous compounds like N-(2-methoxyphenyl)hydroxylamine are synthesized via Schiff base formation under controlled pH conditions . Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Stability during synthesis must be monitored due to potential hydrolytic degradation .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer: Reverse-phase HPLC coupled with UV/Vis or electrochemical detection is widely used for quantification in microsomal incubations or tissue homogenates . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, but artifacts may arise from reactions with aldehydes/ketones in the matrix . For stability, ensure samples are stored at -80°C under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do CYP450 isoforms influence the metabolic fate of this compound, and what are the implications for bioactivation?

Methodological Answer: Studies on structurally similar hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) reveal CYP1A and CYP2E1 as key isoforms driving metabolic pathways. CYP1A promotes reductive conversion to parent amines (e.g., o-anisidine), while CYP2E1 favors oxidative demethylation to phenolic metabolites . To assess bioactivation, use in vitro microsomal models with isoform-specific inducers (e.g., β-naphthoflavone for CYP1A) and inhibitors (e.g., disulfiram for CYP2E1). Metabolic discrepancies between species (rat vs. rabbit) highlight the need for humanized liver models .

Table 1: Key CYP Isoforms and Metabolic Pathways

CYP IsoformMetabolic PathwayMajor MetaboliteModel System
CYP1AReductionParent amineβ-NF-induced microsomes
CYP2E1Oxidative demethylationPhenolic derivativesEthanol-induced models
CYP2BMinor reductive pathwayTrace aminesPB-induced microsomes

Q. How can contradictions between in vitro and in vivo metabolic data be resolved?

Methodological Answer: Discrepancies often arise from differences in enzyme kinetics, cofactor availability, or competing detoxification pathways. For example, in vitro microsomal systems may overrepresent reductive pathways due to excess NADPH, while in vivo systems prioritize conjugation (e.g., glucuronidation). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolic rates with tissue-specific parameters. Validate findings using isotopic labeling and tandem MS to track metabolite flux .

Q. What mechanisms underlie this compound-induced DNA adduct formation, and how are these adducts detected?

Methodological Answer: Reactive metabolites like nitroso intermediates can form DNA adducts via alkylation or intercalation. Use 32^{32}P-postlabeling assays or ultra-high-resolution MS (e.g., FT-ICR) to identify adducts in target tissues. Comparative studies with N-(2-methoxyphenyl)hydroxylamine demonstrate adduct accumulation in bladder epithelium, suggesting organ-specific carcinogenicity . For mechanistic clarity, employ CRISPR-edited cell lines lacking DNA repair enzymes (e.g., OGG1) to assess adduct persistence .

Methodological Challenges and Solutions

Q. What strategies mitigate artifactual metabolite formation during extraction?

Methodological Answer: Hydroxylamines react with carbonyl-containing molecules, generating Schiff base artifacts. Pre-treat samples with hydroxylamine scavengers (e.g., semicarbazide) or use cold extraction buffers (pH 4.5–6.0) to minimize non-enzymatic reactions. Validate protocols with stable isotope-labeled internal standards .

Q. How does structural isomerism affect the reactivity of this compound?

Methodological Answer: The ethylhexylidene group’s stereochemistry influences solubility and enzymatic access. Computational docking studies (e.g., AutoDock Vina) can predict interactions with CYP active sites. Experimentally, compare E/Z isomers via chiral HPLC and assess metabolic rates in microsomal assays. Higher logP values correlate with increased membrane permeability but also faster degradation .

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